

An In-depth Technical Guide to 5-(4-Methoxyphenyl)oxazole Derivatives and Analogues

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)oxazole

Cat. No.: B1676806

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(4-methoxyphenyl)oxazole** derivatives and their analogues, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The **5-(4-methoxyphenyl)oxazole** core, in particular, has emerged as a promising pharmacophore. The methoxy group can enhance drug-lipid membrane permeability, potentially improving bioavailability and efficacy.[3] This guide will delve into the synthesis, quantitative biological data, and key signaling pathways associated with this class of compounds.

Synthesis of 5-(4-Methoxyphenyl)oxazole Derivatives

The synthesis of **5-(4-methoxyphenyl)oxazole** derivatives is most commonly achieved through the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.^{[4][5]} Another notable method is the Erlenmeyer synthesis of azlactones (oxazol-5(4H)-ones), which can serve as precursors to 5-substituted oxazoles.

Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol describes a general procedure for the synthesis of **5-(4-methoxyphenyl)oxazole**.

Materials:

- 4-Methoxybenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Water (H_2O)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- A solution of 4-methoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) is prepared in methanol.
- Potassium carbonate (1.5 eq) is added to the solution, and the mixture is stirred at reflux for 2-4 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and water.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired **5-(4-methoxyphenyl)oxazole**.

Experimental Protocol: Erlenmeyer Synthesis of Oxazol-5(4H)-ones

This protocol outlines the synthesis of 4-substituted-2-(4-methoxyphenyl)oxazol-5(4H)-one derivatives.^[6]

Materials:

- 4-Methoxyhippuric acid
- Appropriate aromatic aldehyde (e.g., benzaldehyde)
- Polyphosphoric acid
- Water

Procedure:

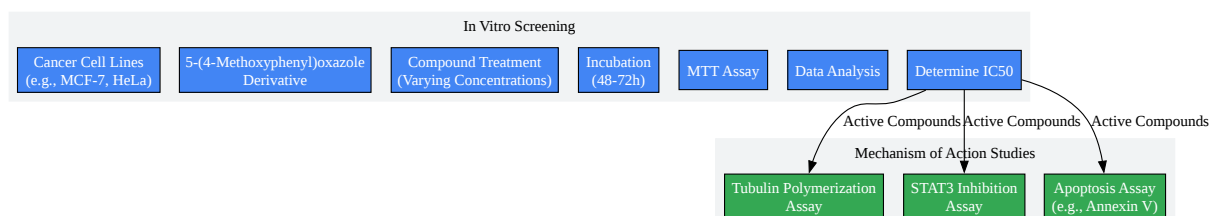
- To polyphosphoric acid (0.01 mol), add the appropriate aromatic aldehyde (0.01 mol) and 4-methoxyhippuric acid (0.01 mol).^[6]
- Heat the mixture in an oil bath at 90°C for 4 hours.^[6]
- After cooling, pour the reaction mixture into water.^[6]
- The resulting precipitate is filtered, washed with water, and air-dried.^[6]
- The crude product is purified by column chromatography.^[6]

Biological Activities and Quantitative Data

5-(4-Methoxyphenyl)oxazole derivatives have shown significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to inhibit tubulin polymerization and modulate key signaling pathways such as STAT3.^{[2][7][8]}



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Table 1: Anticancer Activity (IC₅₀ Values) of Selected Oxazole and Isoxazole Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
15a	[6][7]Oxazole	Various	0.009 - 0.71	[1]
15b	[6][7]Oxazole	Various	0.43 - 2.78	[1]
TTI-4	4-(Trifluoromethyl)isoxazole	MCF-7	2.63	[9]
SCT-4	1,3,4-Thiadiazole	MCF-7	~74% viability at 100 μM	[10]
9b	Benzoxazole	MCF-7 & A549	<0.1	[11]
9c	Benzoxazole	MCF-7 & A549	<0.1	[11]

Note: The table presents a selection of data from various studies to illustrate the range of activities. Direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

Several oxazole derivatives have been evaluated for their activity against a range of bacterial and fungal pathogens.[3][12]

Table 2: Antimicrobial Activity (MIC Values) of Selected Oxazole Derivatives

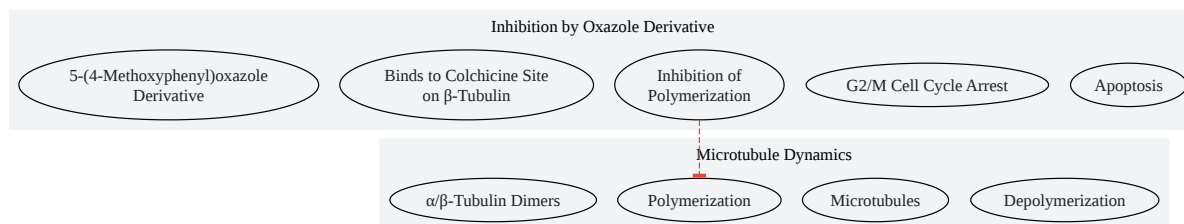
Compound ID	Derivative Class	Microorganism	MIC (µg/mL)	Reference
2d	1,3-Oxazol-5(4H)-one	S. epidermidis 756	56.2	[12]
1e	N-acyl-α-amino acid	S. epidermidis 756	56.2	[12]
1e	N-acyl-α-amino acid	E. coli ATCC 25922	28.1	[12]
3a	N-acyl-α-amino ketone	P. aeruginosa ATCC 27853	14	[12]
4a	5-Aryl-1,3-oxazole	C. albicans 128	14	[12]

Note: This table highlights the antimicrobial potential of the broader oxazole class. Data for direct **5-(4-methoxyphenyl)oxazole** derivatives is limited in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

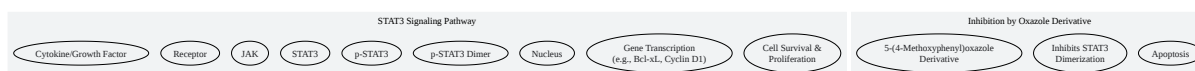
A key mechanism of action for many anticancer oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][7][13] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division.[7] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]



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STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation.[8][14][15] Certain oxazole-based compounds have been identified as STAT3 inhibitors.[8] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival, such as Bcl-xL.[8][15]



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Pharmacokinetics

While specific pharmacokinetic data for **5-(4-methoxyphenyl)oxazole** derivatives are not extensively available in the public domain, the oxazole ring is generally considered to have

favorable pharmacokinetic properties.[16][17][18] Oxazole-containing drugs often exhibit good metabolic stability and oral bioavailability.[18] The presence of the methoxyphenyl group can further influence these properties, potentially enhancing membrane permeability.[3] Further in vivo studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this specific class of compounds.

Conclusion

5-(4-Methoxyphenyl)oxazole derivatives and their analogues represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Their straightforward synthesis, potent biological activity, and favorable mechanistic profiles make them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to build upon in their efforts to design and develop the next generation of oxazole-based drugs.

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